Anthraquinone-2-carbonyl Chloride

Description

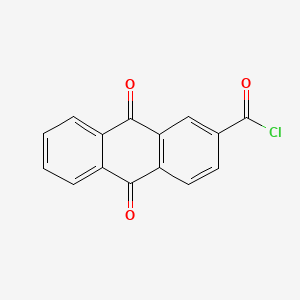

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9,10-dioxoanthracene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7ClO3/c16-15(19)8-5-6-11-12(7-8)14(18)10-4-2-1-3-9(10)13(11)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJNWQJOASAMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567134 | |

| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6470-87-7 | |

| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthraquinone-2-carbonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Anthraquinone-2-carbonyl Chloride: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the synthesis of Anthraquinone-2-carbonyl Chloride from its corresponding carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a nuanced understanding of the reaction's mechanistic underpinnings, procedural rationale, and safety imperatives.

Introduction: The Significance of this compound

Anthraquinone and its derivatives are a cornerstone in the development of dyes, pigments, and pharmaceuticals.[1] The introduction of a carbonyl chloride functional group at the 2-position of the anthraquinone scaffold transforms it into a highly versatile intermediate. This reactive moiety readily participates in nucleophilic acyl substitution reactions, enabling the covalent linkage of the anthraquinone core to a diverse array of molecules, including alcohols, amines, and thiols.[2] This capability is particularly valuable in the synthesis of novel bioactive compounds and functional materials. For instance, this compound has been employed as a derivatization reagent for alcohols in analytical chemistry to enhance their detection in mass spectrometry.[3]

The Core Transformation: From Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The hydroxyl group of a carboxylic acid is a poor leaving group, rendering it relatively unreactive toward nucleophilic attack.[2] The reaction with a chlorinating agent, such as thionyl chloride (SOCl₂), replaces the hydroxyl group with a chlorine atom, creating a highly reactive acyl chloride. This heightened reactivity stems from the excellent leaving group ability of the chloride ion.

The Role of Thionyl Chloride: Mechanism of Action

The reaction between Anthraquinone-2-carboxylic acid and thionyl chloride proceeds through a well-established mechanistic pathway. The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid initiates a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent deprotonation to form a highly reactive intermediate, a chlorosulfite ester.

The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the chlorosulfite intermediate. The subsequent collapse of the tetrahedral intermediate and departure of the leaving group, which fragments into sulfur dioxide (SO₂) gas and another chloride ion, yields the final product, this compound.[2] The evolution of gaseous SO₂ helps to drive the reaction to completion in accordance with Le Châtelier's principle.

Reaction Mechanism

Caption: General mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust starting point for the synthesis of this compound. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and analytical capabilities.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| Anthraquinone-2-carboxylic acid | Starting material |

| Thionyl chloride (SOCl₂) | Chlorinating agent |

| Anhydrous Toluene | Reaction solvent (optional) |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent loss of solvent and reagents |

| Heating mantle | For controlled heating |

| Magnetic stirrer and stir bar | For homogenous mixing |

| Gas trap (e.g., with NaOH solution) | To neutralize evolved HCl and SO₂ gases |

| Rotary evaporator | For removal of excess thionyl chloride and solvent |

| Schlenk line or nitrogen inlet | To maintain an inert atmosphere |

| Buchner funnel and filter flask | For isolation of the solid product |

Synthesis Procedure

-

Preparation: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The apparatus should be thoroughly dried to prevent the violent reaction of thionyl chloride with water.

-

Charging the Flask: Add Anthraquinone-2-carboxylic acid to the flask. While the reaction can be performed neat in excess thionyl chloride, the use of an inert, high-boiling solvent such as anhydrous toluene can aid in temperature control and slurry stirring.

-

Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. This should be done in a well-ventilated fume hood, as thionyl chloride is corrosive and lachrymatory. The reaction will likely begin to evolve gas (HCl and SO₂) upon addition.

-

Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is 79 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution. For substrates that are less soluble, a longer reaction time may be necessary.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation or, more commonly, by rotary evaporation. It is crucial to use a vacuum pump that is protected by a cold trap and a base trap to prevent corrosion from the acidic vapors. Co-evaporation with an inert solvent like toluene can help in the complete removal of residual thionyl chloride.

-

Isolation and Purification: The crude this compound, typically a solid, can be purified by recrystallization from a suitable inert solvent such as hexane or a mixture of hexane and toluene. The purified product should be dried under vacuum to remove any residual solvent.

Experimental Workflow

Caption: A streamlined workflow for the synthesis and purification of this compound.

Safety Considerations: Handling Thionyl Chloride

Thionyl chloride is a hazardous chemical that requires strict safety protocols. It is corrosive and reacts violently with water to produce toxic gases (HCl and SO₂).[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Fume Hood: All manipulations involving thionyl chloride must be performed in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale the vapors.

-

Quenching: Any residual thionyl chloride should be quenched carefully by slow addition to a stirred, cooled solution of a base, such as sodium bicarbonate or sodium hydroxide.

-

Spills: In case of a spill, neutralize with a suitable absorbent material (e.g., sodium bicarbonate) and dispose of it as hazardous waste.

Characterization of this compound

The successful synthesis of the target compound should be confirmed by appropriate analytical techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp, strong C=O stretch for the acyl chloride at a higher wavenumber (typically around 1750-1800 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the overall structure of the anthraquinone backbone and the presence of the carbonyl chloride group.

-

Mass Spectrometry (MS): MS will provide the molecular weight of the product, confirming the incorporation of chlorine and the loss of the hydroxyl group.

Conclusion

The synthesis of this compound from Anthraquinone-2-carboxylic acid using thionyl chloride is a reliable and efficient method for producing a valuable synthetic intermediate. By understanding the underlying reaction mechanism and adhering to strict safety protocols, researchers can confidently and safely perform this transformation. The resulting acyl chloride serves as a versatile building block for the development of a wide range of functional molecules with potential applications in medicinal chemistry and materials science.

References

Anthraquinone-2-carbonyl Chloride: A Comprehensive Technical Guide for Advanced Research

Introduction: The Anthraquinone Scaffold and the Role of a Key Intermediate

The anthraquinone framework, a tricyclic aromatic ketone, is a privileged structure in medicinal chemistry and materials science.[1] Its rigid, planar geometry allows it to intercalate with DNA and interact with various enzymatic targets, forming the core of numerous clinically significant anticancer agents like doxorubicin and mitoxantrone.[1][2] Anthraquinone derivatives are also pivotal in the dye industry, valued for their stability and vibrant colors.[3]

Within this vital class of compounds, Anthraquinone-2-carbonyl Chloride (A2CC) emerges as a crucial reactive intermediate. Its acyl chloride functionality provides a highly electrophilic center, enabling the facile covalent linkage of the anthraquinone scaffold to a diverse array of molecules, including alcohols, amines, and thiols.[4][5] This property makes A2CC an indispensable tool for researchers in drug discovery for creating novel derivatives and for scientists developing advanced materials. This guide provides an in-depth exploration of the core physicochemical properties of A2CC, offering both established data and field-proven insights into its handling, characterization, and application.

Core Physicochemical Properties

The physical and chemical characteristics of A2CC dictate its behavior in experimental settings. Understanding these properties is paramount for its effective use, from designing reaction conditions to ensuring laboratory safety.

The structure of this compound is foundational to its reactivity and physical properties. The electron-withdrawing nature of the two quinone carbonyls and the acyl chloride group significantly influences the electron density of the aromatic system.

Caption: Chemical Structure of this compound.

A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 6470-87-7 | [6] |

| Molecular Formula | C₁₅H₇ClO₃ | [7][8] |

| Molecular Weight | 270.67 g/mol | [8][9] |

| Appearance | Light orange to yellow/green powder or crystals | [6] |

| Melting Point | 147 °C (may range from 146-150 °C) | [9][10] |

| Boiling Point | 210 °C at 0.2 mmHg | [10] |

| Density | ~1.5 g/cm³ | [10] |

Solubility Profile

The solubility of A2CC is governed by its large, nonpolar aromatic core and its highly reactive acyl chloride group. It is sparingly soluble in many common solvents and reactive in others.

| Solvent | Solubility / Reactivity | Rationale & Expert Insight |

| Water | Reacts violently | Acyl chlorides are readily hydrolyzed by water to form the corresponding carboxylic acid (Anthraquinone-2-carboxylic acid) and HCl gas.[5][11] This reaction is exothermic and vigorous. |

| Alcohols (Methanol, Ethanol) | Reacts | Reacts with alcohols via nucleophilic acyl substitution to form the corresponding esters.[5] This reaction is typically rapid. |

| Dichloromethane (CH₂Cl₂) | Soluble | A common aprotic solvent for reactions involving A2CC.[6] It is non-nucleophilic and effectively dissolves the compound to allow for homogenous reaction conditions. |

| Chloroform (CHCl₃) | Soluble | Similar to dichloromethane, it serves as a suitable non-reactive solvent. |

| Tetrahydrofuran (THF) | Soluble | An aprotic ether that is generally a good solvent. However, peroxide-free THF must be used, as peroxides can create hazardous conditions. |

| Acetone | Soluble | While it can dissolve A2CC, the potential for slow enolate-driven side reactions exists, especially in the presence of basic impurities. Use with caution. |

| Acetonitrile | Sparingly Soluble | Often used for recrystallization of A2CC derivatives.[6] |

| Dimethylformamide (DMF) | Soluble (Reacts Slowly) | Can be used as a solvent, but DMF can contain amine impurities or degrade to form amines, which will react with the acyl chloride. It can also catalytically promote reactions. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Anthraquinone-2-carboxylic acid is soluble in DMSO.[2] A2CC is likely soluble but may slowly react with trace water often present in DMSO. |

| Toluene, Benzene | Sparingly Soluble | These nonpolar aromatic solvents are generally poor solvents for the relatively polar A2CC at room temperature. |

Expert Insight: For synthetic applications, rigorously dried dichloromethane or tetrahydrofuran are the solvents of choice. The high reactivity of the acyl chloride group necessitates the exclusion of atmospheric moisture and the use of inert, aprotic solvents to prevent unwanted side reactions and ensure product purity.

Spectroscopic and Analytical Characterization

Definitive characterization of A2CC is crucial for confirming its identity and purity. While experimental spectra are not widely published, its spectroscopic features can be reliably predicted based on its chemical structure and comparison to its precursors.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the stretching vibrations of its carbonyl groups.

-

Predicted Key Absorptions:

-

~1780-1740 cm⁻¹ (strong, sharp): This band is characteristic of the acyl chloride C=O stretch. Its higher frequency compared to a ketone is due to the strong electron-withdrawing inductive effect of the chlorine atom.

-

~1680-1670 cm⁻¹ (strong, sharp): This corresponds to the symmetric and asymmetric C=O stretching of the quinone carbonyls. In the parent anthraquinone, this peak is observed around 1675 cm⁻¹.

-

~1600-1450 cm⁻¹ (multiple medium bands): Aromatic C=C stretching vibrations.

-

~3100-3000 cm⁻¹ (weak): Aromatic C-H stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show signals exclusively in the aromatic region (δ 7.5-9.0 ppm). The specific substitution pattern leads to a complex but predictable series of doublets and multiplets. Based on the spectrum of the parent anthraquinone, which shows two multiplets around δ 8.3 and δ 7.8, the protons on the substituted ring of A2CC will be shifted further downfield due to the deshielding effect of the carbonyl chloride group.

-

Predicted Chemical Shifts (in CDCl₃):

-

δ 8.5-8.8 (m, 1H): Proton at C1, adjacent to the carbonyl chloride. Expected to be the most downfield signal.

-

δ 8.2-8.4 (m, 3H): Protons at C4, C5, and C8.

-

δ 7.8-8.0 (m, 3H): Remaining aromatic protons at C3, C6, and C7.

-

¹³C NMR: The carbon spectrum will be characterized by the signals from the three distinct carbonyl carbons and the twelve aromatic carbons.

-

Predicted Chemical Shifts (in CDCl₃):

-

~δ 182-183 (2C): Quinone carbonyl carbons (C9, C10). In anthraquinone, these appear at δ 183.2 ppm.

-

~δ 168-170 (1C): Acyl chloride carbonyl carbon. This is significantly shifted from a carboxylic acid carbon (~δ 167 in the precursor).

-

~δ 127-140 (12C): Aromatic carbons. The carbon attached to the acyl chloride group (C2) and the quaternary carbons of the central ring will have distinct shifts.

-

Experimental Protocols: Synthesis and Characterization

Protocol 1: Synthesis of this compound

This protocol describes the conversion of Anthraquinone-2-carboxylic acid to A2CC using thionyl chloride (SOCl₂). This is a standard and efficient method for preparing acyl chlorides.[5]

Causality: Thionyl chloride is an excellent reagent for this transformation because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[4] Their evolution from the reaction mixture drives the reaction to completion according to Le Châtelier's principle, resulting in a high yield of the desired acyl chloride. A catalytic amount of DMF can be added to accelerate the reaction via the formation of a highly reactive Vilsmeier intermediate.

Caption: Workflow for the synthesis of this compound.

Materials:

-

Anthraquinone-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Dry Toluene (for workup/recrystallization)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube filled with calcium chloride or attached to a nitrogen/argon line. All glassware must be scrupulously dry.

-

Charging Flask: To the flask, add Anthraquinone-2-carboxylic acid (1.0 eq). In a fume hood, carefully add an excess of thionyl chloride (5-10 eq) followed by 1-2 drops of DMF.

-

Reaction: Heat the mixture to a gentle reflux (the boiling point of SOCl₂ is 76 °C) with stirring. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Workup: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride in vacuo using a rotary evaporator (ensure the vacuum pump is protected from the corrosive gases with a base trap).

-

Purification: The resulting crude solid can be purified by recrystallization from a dry, non-protic solvent like toluene or hexane to yield the final product.

-

Storage: The purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., in a desiccator with desiccant) to prevent hydrolysis.[9]

Protocol 2: Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (0.5-1.0 °C) suggests a pure compound, while a broad and depressed range indicates the presence of impurities.

Procedure:

-

Sample Preparation: Place a small amount of dry A2CC powder on a watch glass. Finely crush the powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement: Place the loaded capillary into a melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (147 °C). Then, reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁–T₂.

Reactivity, Handling, and Safety

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Reactivity: As a highly reactive acyl chloride, it will react with any nucleophiles.[5] This includes water, alcohols, and primary/secondary amines. It should not be stored in proximity to these substances. Reactions are often performed in the presence of a non-nucleophilic base, like pyridine or triethylamine, to scavenge the HCl byproduct.

-

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or fumes.

-

Exposure: Causes severe skin burns and eye damage. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store in a cool, dry place away from moisture in a tightly sealed, corrosion-resistant container.

-

Applications in Research and Drug Development

The utility of A2CC stems from its ability to serve as a molecular "handle" for the anthraquinone scaffold.

-

Derivatization for Analytical Chemistry: A2CC is used as a derivatization reagent to tag alcohols and amines. The resulting anthraquinone esters or amides have strong UV absorbance and can be readily detected by HPLC, enabling the quantification of otherwise difficult-to-detect analytes. The anthraquinone tag also imparts electron affinity, enhancing detection in negative ion chemical ionization mass spectrometry.

-

Synthesis of Novel Drug Candidates: In drug discovery, A2CC is a key building block. Researchers can react it with various molecules containing hydroxyl or amino groups (e.g., peptides, synthetic pharmacophores) to create novel anthraquinone conjugates. These new molecules can then be screened for biological activity, such as anticancer or anti-inflammatory properties.[1]

-

Development of Dyes and Materials: The reactivity of A2CC allows for its incorporation into polymers or attachment to surfaces, leading to the development of new materials with specific optical or electronic properties.

Conclusion

This compound is a high-value chemical intermediate whose utility is directly linked to its well-defined physicochemical properties and high reactivity. Its role as a bridge between the potent anthraquinone scaffold and other molecular entities makes it an essential tool for innovation in pharmaceuticals, diagnostics, and materials science. A thorough understanding of its properties, coupled with meticulous handling and experimental design, is the key to unlocking its full potential in the laboratory.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. orgosolver.com [orgosolver.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Sciencemadness Discussion Board - thionyl chloride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Anthraquinone-2-carbonyl Chloride CAS number 6470-87-7 properties

An In-depth Technical Guide to Anthraquinone-2-carbonyl Chloride (CAS: 6470-87-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 6470-87-7) is a highly reactive organic compound that serves as a critical intermediate in the synthesis of a diverse array of complex molecules. Characterized by a rigid, planar anthraquinone scaffold functionalized with a reactive acyl chloride group, this molecule is a cornerstone in the development of dyes, advanced materials, and pharmacologically active agents. Its utility is particularly pronounced in medicinal chemistry, where the anthraquinone core is recognized as a "privileged scaffold" for targeting various biological macromolecules. This guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, synthesis, reactivity, and key applications, with a focus on its role in drug discovery and as a derivatization agent.

Physicochemical and Spectral Properties

This compound is typically a solid ranging in color from white to pale yellow or light orange.[1][2] It is sensitive to moisture and requires handling under inert, anhydrous conditions to prevent hydrolysis.[2]

Physical and Chemical Data

The core physical and chemical properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 6470-87-7 | [3] |

| Molecular Formula | C₁₅H₇ClO₃ | [3] |

| Molecular Weight | 270.67 g/mol | [3][4] |

| Appearance | Light orange to yellow to green powder/crystal | |

| Melting Point | 147 °C | [3] |

| Boiling Point | 210 °C @ 0.2 mmHg | [3] |

| Density | ~1.5 g/cm³ | [3] |

| Purity | Typically >98.0% (HPLC) | [4] |

| Solubility | Insoluble in water; Soluble in solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF).[5][6] |

Spectral Data Analysis

While specific spectra can vary by lot and solvent, the following provides an expert interpretation of the expected spectral characteristics.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by two distinct carbonyl stretching regions. A strong, sharp absorption is expected at high frequency, typically ~1780 cm⁻¹ , which is characteristic of the acid chloride C=O stretch. A second strong absorption appears at lower frequency, around ~1675 cm⁻¹ , corresponding to the two quinone C=O stretches. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The seven aromatic protons will appear in the downfield region, typically between δ 7.8 and 8.8 ppm . The proton at position 1 (H-1), being ortho to both a quinone carbonyl and the electron-withdrawing carbonyl chloride group (at position 2), is expected to be the most deshielded and may appear as a distinct singlet or doublet. The remaining protons will exhibit complex splitting patterns (multiplets) characteristic of a substituted aromatic system.

-

¹³C NMR : The spectrum will show three distinct carbonyl carbon signals. The acid chloride carbonyl is the most downfield, expected around δ 168-170 ppm . The two quinone carbonyls (C-9 and C-10) will be in the δ 181-183 ppm range. The remaining aromatic carbons will resonate between δ 127-136 ppm .

-

-

Mass Spectrometry (MS) : In an electron impact (EI) mass spectrum, the molecular ion peak [M]⁺ will be observed at m/z 270 , with a characteristic [M+2]⁺ peak at m/z 272 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. A prominent fragment is expected from the loss of the chlorine radical (-Cl), resulting in an acylium ion at m/z 235 .

Synthesis and Chemical Reactivity

Synthesis Protocol

This compound is most commonly synthesized from its corresponding carboxylic acid via reaction with a chlorinating agent, such as thionyl chloride (SOCl₂).[4]

Protocol: Synthesis from Anthraquinone-2-carboxylic acid

-

Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser (fitted with a drying tube or gas outlet to a scrubber), suspend Anthraquinone-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq). A small amount of N,N-Dimethylformamide (DMF) (catalytic, ~0.1 eq) can be added to accelerate the reaction.

-

Reaction : Heat the mixture to reflux (approx. 76 °C) and stir. The reaction progress can be monitored by the cessation of HCl gas evolution. Typically, the reaction is complete within 2-4 hours.

-

Workup : Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid is often of high purity. However, it can be further purified by recrystallization from a dry, non-polar solvent like hexane or by sublimation to yield the final product.

Chemical Reactivity

The synthetic utility of this compound stems from the high electrophilicity of the acyl chloride carbon. This functional group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. These reactions are typically rapid and high-yielding, often run at or below room temperature in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

Caption: General Nucleophilic Acyl Substitution Pathway.

Applications in Research and Drug Development

The unique structure of this compound, combining a reactive handle with a photoactive and biologically relevant scaffold, makes it a valuable tool in multiple scientific domains.

Derivatization Agent for Mass Spectrometry

This compound is an effective derivatization reagent for alcohols, particularly in the context of mass spectrometry.[2][7] The anthraquinone moiety imparts significant electron affinity to the analyte molecule. When the resulting anthraquinone carboxylate esters are analyzed by negative ion chemical ionization (NCI) mass spectrometry, they exhibit a dramatic enhancement in signal intensity compared to underivatized alcohols or other derivatives.[2] This allows for the ultra-sensitive detection and quantification of alcohols at picogram levels, a critical capability in proteomics and metabolomics research.[2]

A Privileged Scaffold in Medicinal Chemistry

The anthraquinone core is considered a "privileged scaffold" in drug discovery.[1][8][9][10] This term describes molecular frameworks that are capable of binding to multiple, distinct biological targets. The rigid, planar, and aromatic nature of the anthraquinone system makes it an ideal pharmacophore for intercalating into DNA or binding to the active sites of enzymes, particularly nucleotide-binding proteins like kinases and topoisomerases.[10][11]

By using this compound, medicinal chemists can readily synthesize libraries of amide or ester derivatives, systematically modifying the substituents to probe structure-activity relationships (SAR) and optimize binding affinity, selectivity, and pharmacokinetic properties for a desired biological target.[9][11]

Photosensitizers for Photodynamic Therapy (PDT)

Anthraquinones are known for their photoactive properties.[12][13][14] Upon absorption of light, they can be excited to a triplet state and subsequently generate reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic to cells. This forms the basis of photodynamic therapy (PDT), a treatment modality for cancer and other diseases. This compound serves as a key building block for synthesizing novel, targeted photosensitizers where the anthraquinone core acts as the photoactive engine and the derivatized side chain can be tailored to improve solubility or target the molecule to specific tissues or cells.[12][14]

Experimental Protocol: Amide Synthesis

This protocol provides a representative workflow for the synthesis of an N-substituted anthraquinone-2-carboxamide, a common reaction in the development of new drug candidates.[5]

Objective : To synthesize N-(substituted)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide.

Materials :

-

This compound

-

Primary or secondary amine (e.g., Phenylalanine methyl ester) (1.0 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure :

-

Reaction Setup : Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Addition : In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching : Upon completion, dilute the reaction mixture with additional DCM.

-

Aqueous Workup : Transfer the mixture to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure amide derivative.

Caption: Experimental Workflow for Amide Synthesis.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling by trained personnel.

-

Hazard Identification :

-

Safe Handling :

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors. Use engineering controls to minimize dust generation.

-

Keep away from water and incompatible materials such as bases and strong oxidizing agents.

-

-

Storage :

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

-

Keep in a corrosive-resistant container.

-

References

- 1. Anthraquinones as a privileged scaffold in drug discovery targeting nucleotide-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. echemi.com [echemi.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound | 6470-87-7 [chemicalbook.com]

- 6. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]

- 7. Characterization of this compound as an alcohol derivatization reagent for negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. squ.elsevierpure.com [squ.elsevierpure.com]

- 9. journals.plos.org [journals.plos.org]

- 10. Insights into the computer-aided drug design and discovery based on anthraquinone scaffold for cancer treatment: A protocol for systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anthraquinone: a promising scaffold for the discovery and development of therapeutic agents in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. imrpress.com [imrpress.com]

- 14. Plants-occurring Anthraquinones as Photosensitive Compounds for Photodynamic Method: A Critical Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

Anthraquinone-2-carbonyl Chloride: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a definitive resource on Anthraquinone-2-carbonyl Chloride, a pivotal intermediate in synthetic and medicinal chemistry. We will dissect its molecular architecture, physicochemical properties, synthesis, and multifaceted applications, with a particular focus on its role in drug discovery and the development of advanced chemical probes. This document is structured to provide not only technical data but also the underlying scientific rationale for its application, empowering researchers to leverage this compound's full potential.

The Strategic Importance of this compound in Modern Chemistry

This compound is a highly reactive derivative of anthraquinone, a tricyclic aromatic ketone that forms the structural core of numerous natural products and synthetic compounds. The anthraquinone scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The parent anthraquinone molecule, however, is relatively inert. The strategic introduction of a carbonyl chloride moiety at the 2-position transforms it into a versatile and reactive building block. This acyl chloride group readily reacts with a wide range of nucleophiles—such as amines, alcohols, and thiols—to form stable amide, ester, and thioester linkages, respectively. This reactivity is the cornerstone of its utility, enabling the covalent attachment of the photoactive and biologically relevant anthraquinone core to diverse molecular frameworks.

Molecular Structure and Physicochemical Profile

A thorough understanding of the molecular and physical properties of this compound is fundamental to its effective use in any experimental context, from reaction design to purification and long-term storage.

Core Molecular Attributes

-

Chemical Formula: C₁₅H₇ClO₃

-

Molecular Weight: 270.67 g/mol [2]

-

Appearance: Typically a white to yellow or greenish crystalline powder.[3]

Caption: Fundamental molecular properties and structure of this compound.

Physicochemical Data Summary

The following table consolidates key physicochemical data. It is important to note that while extensive experimental spectral data for this compound itself is not widely published, the data for its immediate precursor, Anthraquinone-2-carboxylic acid, and the parent anthraquinone scaffold provide valuable reference points.

| Property | Value | Source / Rationale |

| Melting Point | 147 °C | [3][4] |

| Boiling Point | 210 °C at 0.2 mmHg | [3][4] |

| Solubility | Generally soluble in aprotic organic solvents like dichloromethane, THF, and DMF. Sparingly soluble in alcohols and non-polar solvents. Insoluble in water. | Inferred from its reactivity and common use in organic synthesis. The parent compound, anthraquinone, is poorly soluble in most organic solvents.[5] |

| IR Spectroscopy | Expected to show a strong C=O stretching band for the acyl chloride around 1750-1800 cm⁻¹, in addition to the characteristic quinone C=O stretches around 1675 cm⁻¹. | Based on standard IR frequencies for acyl chlorides and quinones. |

| ¹H NMR Spectroscopy | A complex aromatic multiplet pattern is expected between 7.5 and 8.5 ppm. The proton on C1, adjacent to the carbonyl chloride, would likely be the most downfield shifted singlet or doublet. | Predicted based on the structure. |

| ¹³C NMR Spectroscopy | Expected to show signals for the quinone carbonyls around 180-185 ppm, the acyl chloride carbonyl around 165-170 ppm, and multiple signals in the aromatic region (120-140 ppm). | Predicted based on the structure. |

Synthesis and Purification: A Validated Protocol

The most reliable and common method for preparing this compound is the treatment of its corresponding carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is frequently employed due to its efficacy and the convenient removal of gaseous byproducts (SO₂ and HCl).

Synthetic Workflow

The conversion of a stable carboxylic acid to a highly reactive acyl chloride is a cornerstone transformation in organic synthesis. The workflow is designed to ensure high conversion and yield a product of sufficient purity for subsequent sensitive reactions.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

Anthraquinone-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Round-bottom flask, reflux condenser, drying tube (or inert gas line)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube or connected to an inert gas (N₂ or Ar) line. This is crucial as both the reagent and product are moisture-sensitive.

-

Charge Reactants: Add Anthraquinone-2-carboxylic acid (1.0 eq) to the flask, followed by an excess of thionyl chloride (5-10 eq) to act as both reagent and solvent.

-

Catalysis: Add a catalytic amount of anhydrous DMF (1-2 drops). Causality Insight: DMF catalyzes the reaction by forming a small amount of the highly reactive Vilsmeier reagent, which is the active chlorinating species.

-

Reaction: Heat the mixture to reflux (approx. 76 °C) with stirring. The reaction progress can be monitored by the cessation of HCl gas evolution. Typically, the reaction is complete within 2-4 hours.[6]

-

Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. A rotary evaporator connected to a base trap (e.g., NaOH solution) is recommended to neutralize the corrosive vapors.

-

Purification: The resulting crude solid can be purified by recrystallization from a dry, inert solvent such as toluene to yield the product as a crystalline solid.

Trustworthiness through Self-Validation: The identity and purity of the synthesized product must be confirmed.

-

Melting Point: A sharp melting point consistent with the literature value (147 °C) indicates high purity.

-

Spectroscopy: Confirmation via IR (disappearance of the broad carboxylic acid O-H stretch and appearance of a sharp C=O stretch for the acyl chloride) and NMR spectroscopy is essential.

Applications in Research and Drug Development

The utility of this compound is defined by its ability to readily couple the anthraquinone scaffold to other molecules. This has been exploited in several key areas of research.

Core Building Block for Anticancer Agents

The anthraquinone framework is central to several clinically used anticancer drugs, such as Mitoxantrone.[1] A primary strategy in modern drug discovery is to synthesize libraries of novel anthraquinone derivatives and screen them for enhanced efficacy or reduced toxicity. This compound is an ideal starting point for creating such libraries. By reacting it with various amines (e.g., substituted anilines, amino acids, polyamines), researchers can rapidly generate a diverse set of N-substituted anthraquinone-2-carboxamides for biological evaluation.[1][6][7]

Derivatization Agent for Analytical Chemistry

The strong electron affinity of the anthraquinone core makes it an excellent electrophore for analytical applications. This compound has been successfully used as a derivatization reagent for alcohols in the context of mass spectrometry.[8] The resulting anthraquinone carboxylate esters show a significantly enhanced response in negative ion chemical ionization (NCI) mode, allowing for the detection of trace amounts of alcoholic analytes with high sensitivity.[8]

Synthesis of Fluorescent Probes and Dyes

The conjugated aromatic system of anthraquinone endows it with inherent fluorescent properties.[9] While the parent compound's fluorescence may be modest, appropriate substitution can enhance quantum yield and shift emission wavelengths. This compound provides a convenient chemical handle to attach this fluorophore to biomolecules or other structures to create fluorescent probes for imaging or sensing applications. For example, it can be reacted with fluorescent alcohols or amines to create novel dyes with tailored properties.

Caption: Key application pathways for this compound in scientific research.

Safety and Handling Protocols

As a Senior Application Scientist, it is imperative to stress the importance of safety. This compound is a corrosive and moisture-sensitive substance.

-

Personal Protective Equipment (PPE): Always handle this compound wearing chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably in a desiccator under an inert atmosphere to prevent hydrolysis.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for corrosive chemical waste.

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool for innovation in medicinal chemistry, materials science, and analytical chemistry. Its value lies in the combination of a privileged anthraquinone core with a highly versatile reactive handle. By understanding its fundamental properties, mastering its synthesis, and appreciating its diverse applications, researchers are well-equipped to develop next-generation anticancer agents, highly sensitive analytical methods, and novel fluorescent probes.

References

- 1. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and cytotoxic evaluation of two novel anthraquinone derivatives [ris.ui.ac.ir]

- 8. Characterization of this compound as an alcohol derivatization reagent for negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

spectroscopic data (IR, NMR) for Anthraquinone-2-carbonyl Chloride

An In-depth Technical Guide to the Spectroscopic Characterization of Anthraquinone-2-carbonyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a pivotal intermediate in the synthesis of advanced materials and pharmaceutical agents. Its high reactivity, attributed to the acyl chloride moiety, necessitates stringent quality control and structural verification. This guide provides a comprehensive framework for the spectroscopic characterization of this compound, grounded in the principles of scientific integrity and field-proven methodologies. We will explore the application of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, detailing not just the protocols but the causal logic behind experimental choices to ensure a self-validating analytical system.

The Imperative for Spectroscopic Verification

In any synthetic workflow, the purity and structural integrity of starting materials and intermediates are paramount. For a reactive compound like this compound, even minor impurities can lead to significant side reactions, reduced yields, and complex purification challenges downstream. Spectroscopic analysis provides a non-destructive, highly specific fingerprint of the molecule, confirming the presence of key functional groups and the overall atomic arrangement. This guide establishes a baseline for the expected spectroscopic data, enabling researchers to confidently verify the identity and quality of their material.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is the primary technique for identifying the functional groups within a molecule. It is particularly powerful for this compound, which possesses two distinct and diagnostic carbonyl groups: the quinone carbonyls and the acyl chloride carbonyl.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

For solid samples, ATR is the method of choice due to its minimal sample preparation and high reproducibility. The causality behind this choice is the elimination of interfering absorbances and scattering effects often seen with KBr pellets, providing a cleaner, more reliable spectrum.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is immaculately clean. Record a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals from the final sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of dry this compound powder onto the center of the ATR crystal.

-

Contact and Pressure: Lower the pressure anvil and apply consistent force to ensure intimate contact between the sample and the crystal surface. This is critical for achieving a strong, high-quality signal.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is standard practice to improve the signal-to-noise ratio.

Workflow for IR Data Acquisition

The following diagram outlines the logical flow of the ATR-FTIR experiment.

Caption: A streamlined workflow for acquiring high-quality ATR-FTIR data.

Data Interpretation and Expected Frequencies

The IR spectrum of this compound is dominated by strong absorptions in the carbonyl region. The electron-withdrawing nature of the chlorine atom causes the acyl chloride carbonyl to vibrate at a higher frequency than the quinone carbonyls.

Table 1: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale for Assignment |

| C=O Stretch (Acyl Chloride) | ~1770 - 1785 | Strong, sharp band. The high frequency is due to the inductive effect of the adjacent chlorine atom.[1] |

| C=O Stretch (Quinone) | ~1670 - 1680 | Strong, sharp band characteristic of the conjugated ketone system in the anthraquinone core.[2] |

| C=C Stretch (Aromatic) | ~1580 - 1600 | Multiple medium-to-strong bands resulting from the vibrations of the aromatic rings. |

| C-Cl Stretch | ~700 - 800 | Medium-to-strong band, though can sometimes be obscured by aromatic C-H bending vibrations. |

The presence of two distinct, strong carbonyl peaks separated by approximately 100 cm⁻¹ is the most definitive IR evidence for the correct structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

NMR spectroscopy provides a detailed map of the hydrogen (¹H) and carbon (¹³C) framework of the molecule, confirming connectivity and the electronic environment of each atom.

Experimental Protocol: Solution-State NMR

The choice of solvent is critical; it must dissolve the analyte without containing protons that would obscure the signals. Deuterated chloroform (CDCl₃) is a common and effective choice for this compound.

Methodology:

-

Sample Preparation: Dissolve 10-15 mg of this compound in ~0.6 mL of CDCl₃. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum. The aromatic region (7.5-8.5 ppm) is of primary interest.

-

The number of protons in each environment is determined by signal integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.

-

This spectrum will reveal all unique carbon environments, including the three distinct carbonyl carbons.

-

Logical Relationships in NMR Structural Elucidation

Successful structure determination relies on integrating multiple pieces of NMR data, as shown below.

Caption: The convergence of NMR data points to confirm molecular structure.

Predicted NMR Data and Interpretation

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| H1, H3 | 8.3 - 8.5 | Doublet | Protons adjacent to carbonyls are deshielded. The acyl chloride group will strongly influence these positions. |

| H4 | 7.8 - 7.9 | Triplet | Typical aromatic proton signal. |

| H5, H8 | 8.2 - 8.3 | Multiplet | Corresponds to the protons on the unsubstituted ring, similar to parent anthraquinone.[3] |

| H6, H7 | 7.7 - 7.8 | Multiplet | Corresponds to the protons on the unsubstituted ring, similar to parent anthraquinone.[3] |

Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Acyl Chloride) | ~167 - 169 | The acyl chloride carbonyl is typically found in this region. |

| C9, C10 (Quinone) | ~182 - 184 | Highly deshielded due to being part of the conjugated quinone system.[4][5] |

| C2 (ipso-Acyl) | ~135 - 137 | Quaternary carbon attached to the carbonyl group. |

| Aromatic CH | ~127 - 135 | Region for protonated aromatic carbons. |

| Aromatic Quaternary | ~132 - 136 | Region for non-protonated aromatic carbons. |

The ¹³C NMR spectrum is a powerful confirmatory tool. The observation of three distinct signals in the carbonyl region (>165 ppm) provides unambiguous evidence for the compound's identity.

Conclusion: A Self-Validating Analytical Workflow

By integrating the functional group information from IR spectroscopy with the detailed atomic connectivity from NMR spectroscopy, a self-validating system for the characterization of this compound is established. The IR spectrum rapidly confirms the presence of the critical acyl chloride and quinone moieties. Subsequently, ¹H and ¹³C NMR provide a detailed blueprint of the molecule, verifying the substitution pattern and overall structure. This dual-pronged approach ensures the highest level of confidence in the identity and purity of the material, which is an indispensable requirement for its successful application in research and development.

References

reactivity and electrophilicity of Anthraquinone-2-carbonyl Chloride

An In-Depth Technical Guide to the Reactivity and Electrophilicity of Anthraquinone-2-carbonyl Chloride

Introduction: The Anthraquinone Scaffold in Modern Synthesis

The anthraquinone framework, a 9,10-dioxoanthracene core, is a privileged structure in medicinal chemistry and materials science.[1][2] Its rigid, planar geometry allows for effective intercalation with DNA, a property exploited in numerous anticancer agents like doxorubicin and mitoxantrone.[3][4] The versatility of this scaffold enables a wide array of chemical modifications to fine-tune biological activity and physical properties.[3] this compound emerges as a key intermediate in this context, providing a highly reactive "handle" for covalently linking the anthraquinone moiety to other molecules. This guide offers a comprehensive examination of the chemical principles governing the reactivity of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for its effective utilization.

PART 1: Electronic Structure and Core Electrophilicity

To understand the reactivity of this compound, one must first appreciate its unique electronic architecture. The molecule's electrophilicity is not derived from a single feature but is a synergistic effect of its constituent parts: the anthraquinone core and the acyl chloride functional group.

-

The Anthraquinone Core: The two carbonyl groups (at C9 and C10) of the quinone system are powerful electron-withdrawing groups. Through resonance and inductive effects, they pull electron density from the entire aromatic ring system. This renders the aromatic rings themselves electron-deficient and generally less susceptible to electrophilic aromatic substitution compared to benzene.[5]

-

The Acyl Chloride Group (-COCl): The acyl chloride is an archetypal electrophilic functional group. The carbon atom of the carbonyl is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms inductively withdraw electron density, creating a significant partial positive charge (δ+) on the carbonyl carbon. This makes it an exceptionally potent electrophilic center, primed for attack by a wide range of nucleophiles.[6][7]

The combination of these features makes the carbonyl carbon of the acyl chloride the primary site of reactivity. The electron-deficient nature of the anthraquinone ring system further enhances the electrophilicity of this site by minimizing any electron-donating resonance from the ring into the acyl group.

Caption: Molecular structure highlighting the primary electrophilic center.

PART 2: Reactivity Profile and Mechanistic Considerations

The pronounced electrophilicity of the acyl chloride carbon dictates the characteristic reactions of this compound, which are dominated by nucleophilic acyl substitution .

Reactions with Nucleophiles

The general mechanism involves the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion—an excellent leaving group—to form the new acylated product.

-

Reaction with Alcohols (Esterification): In the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct, alcohols react readily to form the corresponding esters. This is a common strategy for linking the anthraquinone core to molecules containing hydroxyl groups.

-

Reaction with Amines (Amidation): Primary and secondary amines are potent nucleophiles and react rapidly with this compound to yield stable amides. This reaction is fundamental in synthesizing a vast range of biologically active molecules and functional materials.[8]

-

Hydrolysis: The compound is highly sensitive to moisture. It reacts with water to hydrolyze back to the parent Anthraquinone-2-carboxylic acid and hydrochloric acid.[9][10] This necessitates handling the compound under anhydrous conditions.

Friedel-Crafts Acylation

This compound is an excellent reagent for the Friedel-Crafts acylation of electron-rich aromatic compounds.[11] This electrophilic aromatic substitution reaction introduces the anthraquinone-2-carbonyl moiety onto another aromatic ring.

Mechanism:

-

Formation of the Acylium Ion: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride. This complex then dissociates to form a highly reactive and resonance-stabilized acylium ion.[12][13]

-

Electrophilic Attack: The electron-rich aromatic substrate attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).

-

Deprotonation: A weak base (e.g., AlCl₄⁻) removes a proton from the carbocation, restoring aromaticity and yielding the final aryl ketone product.[12]

A key advantage of the Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution due to the electron-withdrawing nature of the carbonyl group.[11][14] This prevents poly-acylation and leads to mono-substituted products.

PART 3: Experimental Protocols and Methodologies

The following protocols are provided as validated starting points. Researchers should perform their own risk assessments and optimizations based on their specific substrates and equipment.

Protocol 3.1: Synthesis of an Anthraquinone-Amide Derivative

This protocol details the reaction of this compound with a primary amine (e.g., benzylamine) to form N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen atmosphere

Procedure:

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous DCM via syringe to dissolve the starting material completely. Cool the flask to 0 °C in an ice bath.

-

Amine Addition: In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Reaction: Add the amine solution dropwise to the stirred solution of the acyl chloride at 0 °C over 15-20 minutes.

-

Causality Insight: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions. Triethylamine acts as a base to neutralize the HCl generated, driving the reaction to completion.

-

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1M HCl (aq).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure amide product.

Caption: General workflow for the synthesis of an anthraquinone-amide.

PART 4: Quantitative Data and Characterization

Precise characterization is essential for confirming the identity and purity of this compound and its derivatives.

| Property | Value | Source(s) |

| CAS Number | 6470-87-7 | [8][15][16] |

| Molecular Formula | C₁₅H₇ClO₃ | [15][16] |

| Molecular Weight | 270.67 g/mol | [15][16] |

| Appearance | Light orange to yellow powder/crystal | [17] |

| Melting Point | 146-150 °C | [16][17] |

| Boiling Point | 210 °C at 0.2 mmHg | [16] |

| IR (KBr, cm⁻¹) | ~1775 (C=O, acyl chloride), ~1675 (C=O, quinone) | Typical values |

| ¹H NMR (CDCl₃, ppm) | δ 7.8-8.5 (m, 7H, Ar-H) | Predicted values |

| ¹³C NMR (CDCl₃, ppm) | ~182 (C=O, quinone), ~168 (C=O, acyl chloride) | Predicted values |

Note: Spectroscopic data are typical and may vary based on solvent and instrument. The distinct separation of the acyl chloride and quinone carbonyl stretches in the IR spectrum is a key diagnostic feature.[18]

PART 5: Safety and Handling

As a reactive acyl chloride, this compound presents several hazards that demand strict adherence to safety protocols.[9][10]

-

Corrosivity: The compound is corrosive and causes severe skin burns and eye damage.[10][17] It is imperative to handle it within a chemical fume hood.

-

Reactivity with Water: It reacts with moisture in the air and water to produce corrosive hydrochloric acid gas and the corresponding carboxylic acid.[9][10] Always handle under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents and glassware.

-

Personal Protective Equipment (PPE): Mandatory PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[10][19]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from moisture, alcohols, amines, and strong bases.[10][19] The container should be stored in a corrosive-resistant secondary container.[17]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and dispose of as hazardous chemical waste according to local regulations.[20][21] Do not use water to clean up spills.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex molecules. Its high electrophilicity, centered on the acyl chloride carbon, allows for efficient coupling with a diverse range of nucleophiles and its participation in Friedel-Crafts acylation reactions. A thorough understanding of its electronic properties, combined with meticulous experimental technique and strict adherence to safety protocols, is essential for leveraging its full synthetic potential in the fields of drug discovery, diagnostics, and materials science.

References

- 1. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a co ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03610J [pubs.rsc.org]

- 3. Advances in the Discovery of Anthraquinone-Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. butlerov.com [butlerov.com]

- 6. What defines electrophilicity in carbonyl compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. This compound | 6470-87-7 [chemicalbook.com]

- 9. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 10. nbinno.com [nbinno.com]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

- 12. tutorchase.com [tutorchase.com]

- 13. Khan Academy [khanacademy.org]

- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. echemi.com [echemi.com]

- 17. This compound | 6470-87-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 18. benchchem.com [benchchem.com]

- 19. fishersci.com [fishersci.com]

- 20. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 21. chemos.de [chemos.de]

Solubility Profile of Anthraquinone-2-carbonyl Chloride: A Comprehensive Guide for Researchers

An In-Depth Technical Guide

Abstract

Anthraquinone-2-carbonyl chloride is a key intermediate in the synthesis of a variety of high-value organic molecules, including dyes, pharmaceuticals, and agrochemicals.[1] Its utility in these synthetic pathways is fundamentally governed by its behavior in solution. This technical guide provides an in-depth exploration of the solubility of this compound in common organic solvents. Moving beyond a simple list of solubilities, this document elucidates the theoretical principles governing its dissolution, outlines robust experimental protocols for empirical determination, and addresses the critical factor of its reactivity with protic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a thorough and practical understanding of this compound's solution chemistry to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Importance of Solubility for a Versatile Reagent

This compound (C₁₅H₇ClO₃, MW: 270.67 g/mol ) is a solid organic compound characterized by a large, rigid anthraquinone core and a reactive acyl chloride functional group.[1][2][3] This unique structure dictates its application as a powerful acylating agent, enabling the introduction of the anthraquinone moiety into various molecular scaffolds.[1] Understanding its solubility is not merely an academic exercise; it is a critical parameter for its effective use. Poor solubility can lead to low reaction yields and purification difficulties, while choosing an inappropriate solvent can result in unintended reactions and product degradation. This guide provides the foundational knowledge required to make informed decisions regarding solvent selection for this versatile reagent.

Theoretical Underpinnings of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which relates to the polarity of the molecules involved.[4] The structure of this compound presents a dualistic nature:

-

The Anthraquinone Core: This large, tricyclic aromatic system is predominantly nonpolar and hydrophobic. This part of the molecule favors interactions with nonpolar or moderately polar solvents through van der Waals forces. The parent compound, anthraquinone, is known to be poorly soluble in many common organic solvents like benzene, chloroform, and diethyl ether.[5]

-

The Acyl Chloride Group (-COCl): This functional group is highly polar and electrophilic due to the electronegative oxygen and chlorine atoms.[6] This polarity contributes to dipole-dipole interactions, favoring solubility in more polar solvents.

Therefore, the ideal solvent for this compound will be one that can effectively solvate both the nonpolar aromatic core and the polar functional group.

Reactivity with Protic Solvents: A Critical Consideration

A crucial aspect of acyl chlorides is their high reactivity. The acyl chloride group will react vigorously with protic solvents—those containing acidic protons, such as water, alcohols, and primary or secondary amines.[6][7] This is not a simple dissolution but a chemical transformation (hydrolysis or alcoholysis) that consumes the starting material to form the corresponding carboxylic acid or ester, respectively, and hydrogen chloride (HCl).[8][9]

This reactivity profile means that protic solvents are generally unsuitable for dissolving this compound if the goal is to recover the compound unchanged or use it in a subsequent reaction. The reaction with water is often immediate, producing steamy, acidic fumes of HCl.[8]

Caption: Dissolution vs. Reaction of this compound.

Qualitative Solubility Assessment: An Experimental Workflow

Given the lack of comprehensive published quantitative data, an empirical assessment is necessary. A systematic, qualitative approach is the first step in screening potential solvents.

Recommended Solvents for Screening

The following table categorizes common organic solvents that should be considered for testing, moving from nonpolar to polar aprotic.

| Solvent Class | Examples | Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Often effective for compounds with mixed polarity. DCM is a common reaction solvent for this reagent.[10] |

| Aromatic | Toluene, Xylene | May solvate the large aromatic core effectively. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | THF is a polar ether that can be a good solvent for many organic compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Polar aprotic solvents that can engage in dipole-dipole interactions. |

| Amides | N,N-Dimethylformamide (DMF) | Highly polar aprotic solvent, often capable of dissolving otherwise insoluble compounds. |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | A very strong, highly polar aprotic solvent. |

| Esters | Ethyl Acetate | A moderately polar solvent. |

| Hydrocarbons | Hexanes, Cyclohexane | Unlikely to be good solvents due to the polar acyl chloride group, but useful for establishing a nonpolar baseline. |

Experimental Protocol: Qualitative Solubility Test

This protocol provides a standardized method for determining if the compound is soluble, partially soluble, or insoluble in a given solvent.[11][12]

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

This compound is corrosive and reacts with moisture to produce HCl. Handle with care and avoid inhalation of dust or fumes.

Procedure:

-

Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add the selected solvent dropwise, starting with 0.5 mL.

-

Mixing: Agitate the mixture vigorously using a vortex mixer for 60 seconds.[12]

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear, transparent solution.

-

Partially Soluble: Some solid dissolves, but a noticeable amount remains undissolved. The solution may appear cloudy.

-

Insoluble: The solid does not appear to dissolve at all.[12]

-

-

Incremental Addition: If the compound is not fully soluble, add another 0.5 mL of the solvent and repeat steps 3 and 4. Continue this process up to a total volume of 3 mL. This helps differentiate between poor solubility and true insolubility.

-

Record Results: Meticulously record the observations for each solvent in a data table.

Caption: Workflow for Qualitative Solubility Determination.

Quantitative Solubility Determination

For applications requiring precise concentrations, such as kinetic studies or formulation development, a quantitative measurement is essential. The following gravimetric method is a reliable approach.

Procedure:

-

Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., 5 mL) in a sealed vial. Ensure there is undissolved solid at the bottom.

-

Equilibrate: Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure the solution reaches equilibrium saturation. A shaker or magnetic stirrer is ideal.

-

Isolate the Supernatant: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a volumetric pipette. Avoid disturbing the undissolved solid.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point (147°C) to avoid decomposition.[1][2]

-

Determine Mass of Solute: Once the solvent is completely removed, weigh the vial again. The difference between the final and initial mass is the mass of the dissolved this compound.

-

Calculate Solubility: Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Summary and Recommendations

The solubility of this compound is a complex interplay between its large nonpolar core and its highly reactive polar acyl chloride group.

-

Expected Solubility Profile: It is predicted to have low to moderate solubility in most common organic solvents. Chlorinated solvents like dichloromethane and highly polar aprotic solvents such as DMF and DMSO are likely to be the most effective. Nonpolar hydrocarbon solvents are expected to be poor choices.

-

Reactivity is Key: Protic solvents (water, alcohols) should be avoided unless a reaction is intended. The compound will decompose in these media.

-

Empirical Testing is Crucial: Due to the scarcity of published data, the experimental protocols provided in this guide are essential for any researcher working with this compound.

By combining a theoretical understanding with systematic, empirical testing, researchers can confidently select the optimal solvent system for any application involving this compound, ensuring procedural success and scientific integrity.

References

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. youtube.com [youtube.com]

- 5. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]

- 6. AS/A-Level Chemistry - Acyl Chloride - A-level Chemistr... [tuttee.co]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. savemyexams.com [savemyexams.com]

- 10. This compound | 6470-87-7 [chemicalbook.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

An In-depth Technical Guide to the Photoactivity of the Anthraquinone Moiety

For Researchers, Scientists, and Drug Development Professionals